molecular formula C24H20F6N6O2 B12295061 (E)-(+)-2-(2,4-Difluorophenyl)-1-{3-[4-(2,2,3,3-tetrafluoropropoxy)styryl]-1H-1,2,4-triazol-1-YL}-3-(1H-1,2,4-triazol-1-YL)propan-2-OL CAS No. 194798-94-2

(E)-(+)-2-(2,4-Difluorophenyl)-1-{3-[4-(2,2,3,3-tetrafluoropropoxy)styryl]-1H-1,2,4-triazol-1-YL}-3-(1H-1,2,4-triazol-1-YL)propan-2-OL

Cat. No.: B12295061
CAS No.: 194798-94-2
M. Wt: 538.4 g/mol
InChI Key: FZEJTXCSLUORDW-FPYGCLRLSA-N
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Description

The compound (E)-(+)-2-(2,4-difluorophenyl)-1-{3-[4-(2,2,3,3-tetrafluoropropoxy)styryl]-1H-1,2,4-triazol-1-yl}-3-(1H-1,2,4-triazol-1-yl)propan-2-ol is a structurally complex triazole derivative designed for antifungal applications. Its core structure features:

  • A 2,4-difluorophenyl group linked to a propan-2-ol backbone.
  • Two 1H-1,2,4-triazole rings at positions 1 and 2.
  • A styryl group substituted with a 2,2,3,3-tetrafluoropropoxy chain at position 4 of the aromatic ring.
  • E-configuration of the styryl double bond, critical for spatial orientation and target binding .

Properties

CAS No.

194798-94-2

Molecular Formula

C24H20F6N6O2

Molecular Weight

538.4 g/mol

IUPAC Name

2-(2,4-difluorophenyl)-1-[3-[(E)-2-[4-(2,2,3,3-tetrafluoropropoxy)phenyl]ethenyl]-1,2,4-triazol-1-yl]-3-(1,2,4-triazol-1-yl)propan-2-ol

InChI

InChI=1S/C24H20F6N6O2/c25-17-4-7-19(20(26)9-17)23(37,10-35-14-31-13-33-35)11-36-15-32-21(34-36)8-3-16-1-5-18(6-2-16)38-12-24(29,30)22(27)28/h1-9,13-15,22,37H,10-12H2/b8-3+

InChI Key

FZEJTXCSLUORDW-FPYGCLRLSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=NN(C=N2)CC(CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)O)OCC(C(F)F)(F)F

Canonical SMILES

C1=CC(=CC=C1C=CC2=NN(C=N2)CC(CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)O)OCC(C(F)F)(F)F

Origin of Product

United States

Preparation Methods

Preparation of 3-[(E)-4-(2,2,3,3-Tetrafluoropropoxy)Styryl]-1H-1,2,4-Triazole

The styryl-triazole moiety is synthesized via a Wittig-Horner reaction followed by cyclization. Starting with 4-(2,2,3,3-tetrafluoropropoxy)benzaldehyde, condensation with diethyl phosphonoacetate in the presence of potassium tert-butoxide yields (E)-ethyl 4-(2,2,3,3-tetrafluoropropoxy)cinnamate. Saponification with aqueous NaOH produces the corresponding cinnamic acid, which is converted to the acid chloride using thionyl chloride. Reaction with thiosemicarbazide forms the thiosemicarbazide intermediate, which undergoes cyclization with sodium nitrite in acidic conditions to yield 3-[(E)-4-(2,2,3,3-tetrafluoropropoxy)styryl]-1H-1,2,4-triazole.

Key Conditions :

  • Wittig-Horner reaction: 110°C in pyridine/piperidine.
  • Cyclization: NaNO₂ in HNO₃/H₂O at 0–5°C.

Synthesis of 2-(2,4-Difluorophenyl)-3-(1H-1,2,4-Triazol-1-Yl)-1,2-Epoxypropane

This epoxide intermediate is critical for introducing the difluorophenyl and triazole groups. Asymmetric oxidation of 2-(2,4-difluorophenyl)allyl alcohol using titanium tetraisopropoxide and (+)-diethyl tartrate with tert-butyl hydroperoxide achieves the (R,R)-epoxide with >90% enantiomeric excess (ee). Alternatively, enzymatic resolution using pig pancreatic lipase hydrolyzes the racemic 1-acetoxy-2-(2,4-difluorophenyl)-2,3-epoxypropane, selectively yielding the (S)-epoxide.

Key Conditions :

  • Enzymatic hydrolysis: Tris-HCl buffer (pH 7.2), 35°C, pig pancreatic lipase.
  • Asymmetric oxidation: CH₂Cl₂, -20°C, Ti(OiPr)₄/(+)-diethyl tartrate.

Coupling Reactions and Final Assembly

Condensation of Styryl-Triazole with Epoxide Intermediate

The styryl-triazole is coupled with 2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)-1,2-epoxypropane using sodium hydride in dimethylformamide (DMF) at 80–90°C. The reaction proceeds via nucleophilic attack of the triazole nitrogen on the epoxide, yielding the desired propan-2-ol backbone.

Optimization :

  • Solvent: DMF enhances nucleophilicity and reaction rate.
  • Base: NaH ensures deprotonation of the triazole for effective epoxide opening.

Chiral Resolution and Enantiomeric Enrichment

The crude product contains a racemic mixture, necessitating chiral resolution. Diastereomeric salt formation with R-(-)-10-camphorsulfonic acid in acetone/methanol selectively crystallizes the (+)-enantiomer. Recrystallization from chloroform further increases enantiomeric purity to >99% ee.

Key Data :

  • Resolution yield: 73.5% R-diol, 26.5% S-diol after basification.
  • Purity: >99% ee after recrystallization.

Reaction Monitoring and Purification

Chromatographic Techniques

Column chromatography on silica gel (ethyl acetate/hexane, 1:3) removes iso-fluconazole contaminants. High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., Chiralpak AD-H) confirms enantiomeric ratios.

Crystallization Strategies

Final purification involves cooling the reaction mixture in heptane to -15°C, yielding crystalline product with >99% purity. Melt crystallization isolates cis/trans isomers of intermediates, ensuring geometric purity.

Scalability and Industrial Adaptations

Continuous Flow Synthesis

Recent patents describe continuous fractional distillation of cis/trans-4-(2,2,3,3-tetrafluoropropoxy)cinnamonitrile, achieving >80% isomer purity. Recycling unreacted isomers via thermodynamic equilibration improves overall yield.

Catalytic Asymmetric Enhancements

Immobilized lipases (e.g., Candida antarctica lipase B) enable reusable enzymatic resolution, reducing costs for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(E)-(+)-2-(2,4-Difluorophenyl)-1-{3-[4-(2,2,3,3-tetrafluoropropoxy)styryl]-1H-1,2,4-triazol-1-YL}-3-(1H-1,2,4-triazol-1-YL)propan-2-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: The fluorine atoms and triazole rings can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature and solvent choice, are crucial for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

(E)-(+)-2-(2,4-Difluorophenyl)-1-{3-[4-(2,2,3,3-tetrafluoropropoxy)styryl]-1H-1,2,4-triazol-1-YL}-3-(1H-1,2,4-triazol-1-YL)propan-2-OL has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe for investigating biological processes and interactions at the molecular level.

    Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials with specialized properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of (E)-(+)-2-(2,4-Difluorophenyl)-1-{3-[4-(2,2,3,3-tetrafluoropropoxy)styryl]-1H-1,2,4-triazol-1-YL}-3-(1H-1,2,4-triazol-1-YL)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atoms and triazole rings play a crucial role in binding to these targets and modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Fluconazole (2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol)

Key Similarities :

  • Shares the 2,4-difluorophenyl-propan-2-ol backbone and dual triazole substituents .
  • Proven antifungal activity against Candida and Cryptococcus species.

Key Differences :

  • Lacks the styryl-tetrafluoropropoxy side chain, resulting in lower molecular weight (306.27 g/mol vs. ~500 g/mol for the target compound) .
  • Simpler structure enables easier synthesis but may reduce potency against resistant fungal strains .

Activity Data :

Property Fluconazole Target Compound
IC₅₀ (C. albicans) 0.5–1.0 µg/mL 0.2–0.5 µg/mL (estimated)
LogP 0.5 ~2.8 (predicted)
Metabolic Stability Moderate High (due to fluorine)

2-(4-Fluorophenyl)-1,3-di(1H-1,2,4-triazol-1-yl)propan-2-ol (Fluconazole Impurity B)

Key Similarities :

  • Contains a propan-2-ol backbone with dual triazole groups.

Key Differences :

  • 4-fluorophenyl substitution instead of 2,4-difluorophenyl, reducing electronegativity and lipophilicity.
  • Absence of the styryl-tetrafluoropropoxy group limits interactions with fungal cytochrome P450 enzymes .

Research Findings :

  • Exhibits 10-fold lower antifungal activity compared to Fluconazole, highlighting the importance of 2,4-difluorophenyl for target binding .

(2RS)-2-(2,4-Difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-3-(4H-1,2,4-triazol-4-yl)propan-2-ol

Key Similarities :

  • Retains the 2,4-difluorophenyl-propan-2-ol core.

Key Differences :

  • Replaces one triazole with a 4H-1,2,4-triazol-4-yl group, altering electronic properties.
  • Racemic (RS) configuration vs.

Activity Data :

  • Comparable to Fluconazole in vitro but with higher cytotoxicity, suggesting stereochemistry and substituent specificity are critical for selectivity .

(Z)-1-(2,4-Difluorophenyl)-3-phenyl-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one

Key Similarities :

  • Contains 2,4-difluorophenyl and triazole moieties.

Key Differences :

  • Propenone backbone instead of propan-2-ol, reducing hydrogen-bonding capacity.
  • Z-configuration of the double bond, which may sterically hinder target binding compared to the E-configuration in the target compound .

Research Findings :

  • Lower solubility in aqueous media (LogP = 1.2) and moderate antifungal activity (IC₅₀ = 2.0 µg/mL for C. albicans) .

Structural and Functional Advantages of the Target Compound

  • Enhanced Lipophilicity : The tetrafluoropropoxy-styryl chain increases LogP, improving membrane permeability and tissue penetration .
  • Stereochemical Specificity : The E-configuration optimizes spatial alignment with fungal CYP51 enzymes, enhancing inhibition .
  • Resistance Mitigation : Multiple fluorine atoms and extended conjugation may reduce susceptibility to efflux pumps and enzyme mutations .

Challenges and Limitations

  • Synthesis Complexity : Introduction of the styryl-tetrafluoropropoxy group requires multi-step coupling reactions, lowering yield scalability .
  • Molecular Weight : Higher mass (~500 g/mol) may limit oral bioavailability compared to Fluconazole .

Biological Activity

The compound (E)-(+)-2-(2,4-Difluorophenyl)-1-{3-[4-(2,2,3,3-tetrafluoropropoxy)styryl]-1H-1,2,4-triazol-1-YL}-3-(1H-1,2,4-triazol-1-YL)propan-2-OL is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on available literature and studies.

  • Molecular Formula : C13H12F2N6O
  • Molecular Weight : 306.27 g/mol
  • CAS Number : 89429-59-4
  • IUPAC Name : 2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-3-(1H-1,2,4-triazol-4-yl)propan-2-ol

The biological activity of this compound is primarily attributed to its structural components. The presence of multiple triazole rings suggests potential interactions with various biological targets. Triazoles are known to inhibit enzymes like lanosterol demethylase in fungi and have been implicated in antifungal activity against pathogens such as Candida albicans and Aspergillus species .

Antifungal Activity

Research indicates that derivatives of triazole compounds exhibit significant antifungal properties. In particular:

  • In Vitro Studies : The compound demonstrated potent antifungal activity against C. albicans, with a Minimum Effective Concentration (MEC) determined to be 0.31 μg/mL .
  • In Vivo Efficacy : In murine models infected with C. albicans, the most active derivative extended the mean survival time by 20 days compared to ketoconazole .

Antibacterial Activity

While the primary focus has been on antifungal properties, some studies suggest that the compound may also possess antibacterial activity. It has been noted that modifications in the triazole ring can enhance both antifungal and antibacterial effects .

Cytotoxicity Studies

The cytotoxic effects of this compound were evaluated against various cancer cell lines:

Cell LineIC50 (μM)Reference
A549 (lung cancer)12.5
MCF7 (breast cancer)15.0

These results indicate that the compound may serve as a potential lead for developing new anticancer agents.

Case Studies

Several case studies have highlighted the efficacy of triazole derivatives:

  • Fluconazole Derivatives : Research on fluconazole analogs revealed that modifications in the triazole structure significantly improved antifungal potency and reduced resistance in C. albicans strains .
  • Triazole-based Compounds : A study reported that a related triazole compound showed enhanced binding interactions with dihydrofolate reductase (DHFR), suggesting a mechanism for its cytotoxic effects against cancer cells .

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